2-Selenouridine -

2-Selenouridine

Catalog Number: EVT-1589911
CAS Number:
Molecular Formula: C9H11N2O5Se
Molecular Weight: 306.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Selenouridine is a modified nucleoside that incorporates selenium into the uridine structure. It is particularly significant in the context of transfer ribonucleic acids (tRNAs) where it plays a role in the wobble position of the anticodon loop. This modification is critical for enhancing the stability and functionality of RNA molecules, especially during protein synthesis and other cellular processes. The unique properties of 2-selenouridine stem from the presence of selenium, which imparts distinct biochemical characteristics compared to its sulfur and oxygen analogs.

Source

2-Selenouridine is derived from uridine, a naturally occurring nucleoside found in RNA. The incorporation of selenium can occur through enzymatic pathways or chemical synthesis. In bacteria, the enzyme tRNA 2-selenouridine synthase (SelU) catalyzes the conversion of 5-substituted 2-thiouridine to 2-selenouridine, highlighting its biological relevance in selenoprotein synthesis and antioxidant defense mechanisms .

Classification

Chemically, 2-selenouridine belongs to the class of modified nucleosides. It can be classified as a selenonucleoside due to the presence of selenium in its structure. Its classification extends to various categories based on its functional roles in RNA biology, including its involvement in codon recognition and potential antioxidant activities .

Synthesis Analysis

Methods

The synthesis of 2-selenouridine can be achieved through both chemical and enzymatic methods. The chemical synthesis typically starts with 5-substituted 2-thiouridines, which undergo selenation using sodium selenohydride under inert conditions to prevent oxidation .

Technical Details

  1. Chemical Synthesis:
    • Starting Material: 5-substituted 2-thiouridines.
    • Reagents: Sodium selenohydride (NaSeH) is used for selenation.
    • Conditions: Reactions are conducted under an argon atmosphere to minimize exposure to oxygen.
    • Yield: Typical yields for the final product range from 60% to over 80%, depending on the specific substrate and reaction conditions employed .
  2. Enzymatic Synthesis:
    • The enzymatic route involves synthesizing 2-selenouridine triphosphate (SeUTP), which is then incorporated into RNA by T7 RNA polymerase.
    • This method allows for site-specific incorporation into longer RNA sequences but is limited by the length of RNA that can be synthesized .
Molecular Structure Analysis

Structure

The molecular formula of 2-selenouridine is C9_9H11_11N2_2O6_6Se. Its structure features a ribose sugar linked to a seleno-modified uracil base.

Data

  • Molecular Weight: Approximately 292.19 g/mol.
  • NMR Chemical Shifts: Key resonances include δ 8.16, δ 6.11, and δ 6.34 ppm for the selenium-containing compound .
Chemical Reactions Analysis

Reactions

2-Selenouridine participates in various chemical reactions, including oxidation and reduction processes due to the reactivity of selenium.

Technical Details

  • In oxidative environments, such as in the presence of hydrogen peroxide, 2-selenouridine can undergo deselenation, leading to uridine and elemental selenium as products .
  • The reaction rates are influenced by pH levels, with optimal conditions identified at specific buffer pH values that affect product yields significantly .
Mechanism of Action

Process

The mechanism by which 2-selenouridine functions primarily involves its role in RNA structure and function. Its incorporation into tRNA enhances stability and may influence codon-anticodon interactions during translation.

Data

  • Biophysical studies suggest that the presence of selenium modifies base pairing properties, discriminating against certain mismatches while preserving others . This specificity is crucial for accurate protein synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to oxidation; requires careful handling under inert atmospheres.
  • Reactivity: Exhibits unique redox properties due to selenium's ability to participate in electron transfer reactions .
Applications

Scientific Uses

  1. RNA Research: Utilized in studying RNA structure-function relationships due to its ability to modify base pairing properties.
  2. Biotechnology: Employed in synthesizing selenoproteins and exploring their roles in antioxidant defense mechanisms within cells.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications owing to its unique biochemical properties that could enhance drug delivery systems or act as antioxidants .
Introduction to 2-Selenouridine in Biological Systems

2-Selenouridine (Se²U) is a hypermodified nucleoside found at the wobble position (position 34) of specific transfer RNAs (tRNAs) in bacteria, notably in tRNALys, tRNAGlu, and tRNAGln. This modification replaces sulfur with selenium at the 2-position of the uracil ring, forming a C-Se bond that confers distinct biochemical properties critical for translational fidelity and cellular redox homeostasis. Unlike its sulfur-containing analog 2-thiouridine (S²U), Se²U exhibits enhanced polarizability and unique redox behavior, allowing reversible oxidation states that may protect tRNA integrity under oxidative stress. Its biosynthesis requires the enzyme tRNA 2-selenouridine synthase (SelU), which catalyzes a two-step conversion via a geranylated intermediate, utilizing selenophosphate as the selenium donor. Se²U represents a key component of the prokaryotic epitranscriptome, fine-tuning genetic decoding while serving potential antioxidant functions.

Role in the tRNA Epitranscriptome of Prokaryotes

In prokaryotes, Se²U occurs predominantly as 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) in tRNALys and tRNAGlu, and 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) in tRNAGln. The enzyme SelU (also known as YbbB) governs its biosynthesis through a meticulously characterized two-step pathway [1] [4]:

  • Geranylation: SelU first transfers a geranyl group from geranyl pyrophosphate (GePP) to the sulfur atom of 2-thiouridine (R⁵S²U), forming S-geranyl-2-thiouridine (R⁵geS²U).
  • Selenation: The geranyl moiety is displaced by selenide (derived from selenophosphate), yielding R⁵Se²U. SelU retains the tRNA substrate throughout both steps, ensuring intermediate channeling and efficiency [1].

SelU substrate recognition depends on:

  • The position of S²U within the tRNA chain
  • Flanking nucleotide sequences
  • Overall tRNA length and tertiary structure [1]

Functional consequences of Se²U modification include:

  • Codon Recognition Expansion: Se²U stabilizes base pairing with adenosine (A) and permits efficient pairing with guanosine (G) at the third codon position. This allows a single tRNA to decode both NNA and NNG synonymous codons in mRNA, enhancing translational efficiency [4] [7].
  • Antioxidant Protection: Se²U reversibly oxidizes to a diselenide dimer [(Se²U)₂] upon exposure to hydrogen peroxide (H₂O₂). This dimer can be reduced back to Se²U by cellular reductants like glutathione, preventing irreversible nucleoside damage and maintaining tRNA function under oxidative stress [2] [8].

Table 1: Impact of Se²U on Codon Recognition in Bacterial tRNAs

tRNA IsoacceptorCodon RecognizedModification at Position 34Base Pairing Efficiency
tRNALys(UUU)AAA, AAGmnm⁵Se²UEnhanced G recognition
tRNAGlu(UUC)GAA, GAGmnm⁵Se²UBalanced A/G recognition
tRNAGln(UUG)CAA, CAGcmnm⁵Se²UImproved ribosomal binding

Evolutionary Significance of Selenium Incorporation in Nucleic Acids

The evolutionary trajectory of Se²U biosynthesis reveals a dynamic history of gene loss, horizontal transfer, and functional adaptation. Key insights include:

  • selD as a Genomic Signature: The selenophosphate synthetase gene (selD) is essential for Se²U formation and serves as a marker for selenium utilization. Phylogenomic analyses of >5,200 bacterial genomes show selD presence in organisms lacking selenocysteine machinery, suggesting selective pressure to maintain Se²U biosynthesis independently of other selenium pathways [3] [5].
  • Horizontal Gene Transfer (HGT): Phylogenetic trees of selU and selD exhibit topologies incongruent with ribosomal RNA-based phylogenies, indicating recurrent HGT events. Examples include:
  • Acquisition of selU by Treponema and Clostridium species from phylogenetically distant donors
  • Recent loss of Se²U capability in Yersinia pestis strains (e.g., CO92 and Mediaevalis) via pseudogenization of selB, while retaining selD and selU [3]
  • Reversible Trait Loss: Contrary to earlier assumptions, Se utilization is not irreversibly lost. Genomic evidence shows selD-containing clusters in cyanobacteria (e.g., Prochlorococcus marinus) fused to NADH dehydrogenase domains, implying metabolic repurposing of selenium pathways [3] [5].

Table 2: Evolutionary Distribution of Se²U Biosynthesis Genes in Bacterial Lineages

Phylogenetic GroupselD PrevalenceselU PrevalenceNotable Adaptations
Proteobacteria89%76%Frequent HGT; strain-specific losses
Firmicutes67%54%Co-occurrence with Se-cofactor genes
Spirochaetes42%38%selU acquired via HGT
Cyanobacteria31%0%selD fused to NADH dehydrogenase

Comparative Analysis of 2-Selenouridine and 2-Thiouridine in RNA Modifications

Chemically, selenium’s larger atomic radius and lower electronegativity compared to sulfur underpin functional divergences between Se²U and S²U:

  • Redox Behavior:
  • Se²U: Reacts with H₂O₂ to form a diselenide (Se²U)₂ (reversible) → Further oxidizes to seleninic acid (U-SeO₂H) only under high H₂O₂ excess → Degrades to uridine + elemental selenium.
  • S²U: Irreversibly oxidizes to sulfenic (U-SOH), sulfinic (U-SO₂H), and sulfonic (U-SO₃H) acids → Ultimately desulfurates to uridine or 4-pyrimidinone (H₂U), disrupting base-pairing [2] [8].
  • Thermodynamic Stability:
  • Both modifications increase RNA duplex stability for A-pairing by restricting the C3’-endo sugar conformation.
  • Se²U enhances duplex stability more than S²U due to greater polarizability of the C–Se bond [4] [7].
  • Codon Recognition:
  • S²U: Favors A over G at wobble position due to steric and electronic constraints.
  • Se²U: Adopts a zwitterionic form (90% at pH 7.4), improving G pairing via electrostatic complementarity. In vitro translation assays show Se²U-tRNAGlu incorporates glutamate 2.3-fold more efficiently into GAG codons than S²U-tRNA [1] [7].

Table 3: Chemical and Functional Comparison of S²U and Se²U

Property2-Thiouridine (S²U)2-Selenouridine (Se²U)Functional Consequence
Bond Length (C–X)1.81 Å (C–S)1.98 Å (C–Se)Enhanced base stacking
Oxidation ProductIrreversible sulfoxidesReversible diselenideAntioxidant buffering
pKa of XH~8.5 (thiol)~5.2 (selenol)Deprotonated at physiological pH
Wobble ConformationC3’-endo lockedC3’-endo dominantRestricts non-Watson-Crick pairing
Codon PreferenceStrong preference for NNABalanced NNA/NNG recognitionExpanded synonymous codon decoding

The enzymatic promiscuity of SelU underscores the metabolic link between these modifications: the same enzyme catalyzes both geranylation (yielding R⁵geS²U as a biological intermediate) and selenation. This suggests an evolutionary recruitment of sulfur-modifying enzymes for selenium incorporation, driven by the adaptive advantage of Se²U in fluctuating redox environments [1] [9].

Properties

Product Name

2-Selenouridine

Molecular Formula

C9H11N2O5Se

Molecular Weight

306.16 g/mol

InChI

InChI=1S/C9H11N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2/t4-,6-,7-,8-/m1/s1

InChI Key

TWOVIZAOOQTESM-XVFCMESISA-N

Synonyms

2-selenouridine

Canonical SMILES

C1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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